molecular formula C9H8F4O B3346731 2-Ethoxy-4-fluorobenzotrifluoride CAS No. 1233541-58-6

2-Ethoxy-4-fluorobenzotrifluoride

Cat. No.: B3346731
CAS No.: 1233541-58-6
M. Wt: 208.15 g/mol
InChI Key: OMZYCGJJVRSOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-fluorobenzotrifluoride is an organic compound with the molecular formula C9H8F4O. It is a liquid at room temperature and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of an ethoxy group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring.

Scientific Research Applications

2-Ethoxy-4-fluorobenzotrifluoride has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information for 2-Ethoxy-4-fluorobenzotrifluoride includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

Mechanism of Action

Target of Action

This compound is often used as a reagent in chemical synthesis

Mode of Action

The mode of action of 2-Ethoxy-4-fluorobenzotrifluoride is largely dependent on the context of its use. In chemical synthesis, it may act as a building block or intermediate, participating in various reactions . .

Biochemical Pathways

As a chemical reagent, it’s primarily used in the synthesis of other compounds . Its role in biochemical pathways, if any, would be highly dependent on the specific context of its use.

Result of Action

As a chemical reagent, its primary role is likely in the synthesis of other compounds . Any effects it has at the molecular or cellular level would be highly dependent on the specific context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-fluorobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluorobenzotrifluoride with sodium ethoxide in an inert atmosphere. The reaction is typically carried out in 1,4-dioxane at a temperature of 80°C for 48 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-chlorobenzotrifluoride
  • 2-Ethoxy-4-bromobenzotrifluoride
  • 2-Ethoxy-4-iodobenzotrifluoride

Uniqueness

2-Ethoxy-4-fluorobenzotrifluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound’s reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

2-ethoxy-4-fluoro-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYCGJJVRSOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-fluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-4-fluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-4-fluorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-4-fluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-4-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.